molecular formula C23H26N2O2 B3209169 N-(1-(cyclopentanecarbonyl)indolin-6-yl)-3-phenylpropanamide CAS No. 1058230-37-7

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-3-phenylpropanamide

Cat. No. B3209169
CAS RN: 1058230-37-7
M. Wt: 362.5 g/mol
InChI Key: APXSSMHMUCMHEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-3-phenylpropanamide is a synthetic compound that is widely used in scientific research. It is commonly referred to as CPIP and has been shown to have a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of CPIP is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes and signaling pathways in cells. CPIP has been shown to inhibit the activity of the enzyme histone deacetylase, which plays a role in gene expression and cell differentiation. CPIP has also been shown to inhibit the activity of the NF-κB signaling pathway, which plays a role in inflammation and immune response.
Biochemical and Physiological Effects:
CPIP has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and reduce inflammation in various disease models. CPIP has also been shown to have neuroprotective effects, and has been used to study the mechanisms of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using CPIP in lab experiments is its high purity and stability. CPIP is also relatively easy to synthesize, which makes it a cost-effective tool for scientific research. However, one limitation of using CPIP is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments using CPIP.

Future Directions

There are several future directions for research involving CPIP. One area of research is to further understand the mechanism of action of CPIP, which could lead to the development of more targeted therapies for various diseases. Another area of research is to explore the potential of CPIP as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Additionally, CPIP could be used as a tool to study the role of inflammation in various diseases, which could lead to the development of new anti-inflammatory therapies.

Scientific Research Applications

CPIP has been widely used in scientific research as a tool to study various biological processes. It has been shown to have antiproliferative effects on cancer cells, and has been used to study the mechanisms of cell death in cancer cells. CPIP has also been shown to have anti-inflammatory effects, and has been used to study the role of inflammation in various diseases.

properties

IUPAC Name

N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2/c26-22(13-10-17-6-2-1-3-7-17)24-20-12-11-18-14-15-25(21(18)16-20)23(27)19-8-4-5-9-19/h1-3,6-7,11-12,16,19H,4-5,8-10,13-15H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APXSSMHMUCMHEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCC3=C2C=C(C=C3)NC(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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